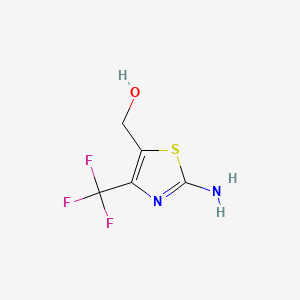

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “(2R,4R)-4-methyl-2-piperidinecarboxylic acid” have been synthesized using initial raw materials like “4-methyl-2-picolinic acid” through processes like hydrogenation reduction, esterification, crystallization, and resolution .Chemical Reactions Analysis

The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions are carried out. Without specific information about “(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride”, it’s difficult to provide an accurate analysis of its chemical reactions .科学的研究の応用

Neuroprotective Effects

(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC) has been identified as a potent and highly selective agonist for metabotropic glutamate (mGlu) receptors, specifically mGlu2 and -3. Research has shown that 2R,4R-APDC can protect neurons against excitotoxic degeneration, which is a significant finding for developing neuroprotective drugs (Battaglia et al., 1998).

Pharmacological Activity

A study focusing on 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide and its optical isomers, including the (2R,4R) form, reported their affinity for 5-hydroxytryptamine 4 (5-HT4) receptors. The (2R,4R) isomer demonstrated distinct pharmacological activities, highlighting its potential in medicinal chemistry (Yanagi et al., 1999).

Metabotropic Glutamate Receptor Antagonist Activity

Derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate, including N1-substituted analogs, have shown promising results as selective group II metabotropic glutamate receptor (mGluR) antagonists. This discovery is significant for the development of new therapeutic agents (Valli et al., 1998).

Use in Medicinal Chemistry Probes

(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized from (2R,4R)-aminopyrrolidine derivatives, have been used in medicinal chemistry probes, particularly in 19F NMR, due to their distinct conformational properties (Tressler & Zondlo, 2014).

作用機序

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. This is often studied in the context of drug compounds and their interactions with biological systems. Unfortunately, the mechanism of action for “(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride” is not available in the current resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and storage are crucial to ensure safety. Unfortunately, specific safety and hazard information for “(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride” is not available in the current resources .

将来の方向性

特性

IUPAC Name |

tert-butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLODQXSQDSMHU-SCLLHFNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662553 |

Source

|

| Record name | tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161931-71-0 |

Source

|

| Record name | tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)